Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common synthetic route includes the condensation of substituted aldehydes with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential in biological assays for its antimicrobial and antiviral properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses . Additionally, it can reduce the expression of endoplasmic reticulum (ER) stress markers and apoptosis markers, thereby exerting neuroprotective effects. The compound’s ability to interact with proteins like ATF4 and NF-kB through molecular docking studies further elucidates its mechanism of action.
Comparison with Similar Compounds
Similar compounds to Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate include other thiazolo[3,2-a]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities and chemical properties. For example:
Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar pyrimidine core but different substituents, leading to variations in its reactivity and applications.
Triazole-pyrimidine hybrids:
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Biological Activity
Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Biological Activity Overview
Thiazolo[3,2-a]pyrimidines are known for their potent biological effects, including antitumor, antimicrobial, anti-inflammatory, and anti-diabetic properties. The specific compound in focus exhibits a range of activities that can be categorized as follows:
1. Antitumor Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives possess significant antitumor properties. For instance, studies have shown that certain derivatives demonstrate high cytotoxicity against various cancer cell lines, including M-HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cells. The compound's effectiveness can be attributed to its ability to inhibit specific cellular pathways involved in tumor growth.
Case Study: Cytotoxicity Against Cancer Cell Lines
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria, surpassing the efficacy of standard antibiotics like ampicillin.
Antimicrobial Efficacy
3. Anti-inflammatory and Analgesic Effects
Thiazolo[3,2-a]pyrimidines have shown potential as anti-inflammatory agents. In vitro studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines.
Inhibition of Cytokine Production
Mechanistic Insights
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of key enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases.
- Targeting Kinases : Some derivatives have shown moderate inhibitory effects on various kinases involved in cell signaling pathways critical for cancer progression.
Kinase Inhibition Profile
Properties
CAS No. |
609795-01-9 |
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Molecular Formula |
C28H22N2O5S |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
methyl (2Z)-5-(4-methoxycarbonylphenyl)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H22N2O5S/c1-16-23(27(33)35-3)24(18-11-13-19(14-12-18)26(32)34-2)30-25(31)22(36-28(30)29-16)15-20-9-6-8-17-7-4-5-10-21(17)20/h4-15,24H,1-3H3/b22-15- |
InChI Key |
NQGDJFZCBOBKLK-JCMHNJIXSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=CC=CC4=CC=CC=C43)/SC2=N1)C5=CC=C(C=C5)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CC4=CC=CC=C43)SC2=N1)C5=CC=C(C=C5)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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